molecular formula C15H13N3O B14486375 (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol CAS No. 64994-25-8

(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol

Cat. No.: B14486375
CAS No.: 64994-25-8
M. Wt: 251.28 g/mol
InChI Key: YRCSKHBBKHJIFV-UHFFFAOYSA-N
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Description

(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenylimino group and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol typically involves the condensation of 4-methylquinazolin-3(2H)-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazolin-3(2H)-one: A precursor in the synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol.

    2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar structural features.

    4-Aminoquinazoline: A compound with a different functional group but within the same quinazoline family.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives

Properties

CAS No.

64994-25-8

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-hydroxy-4-methyl-N-phenylquinazolin-2-imine

InChI

InChI=1S/C15H13N3O/c1-11-13-9-5-6-10-14(13)17-15(18(11)19)16-12-7-3-2-4-8-12/h2-10,19H,1H3

InChI Key

YRCSKHBBKHJIFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=NC(=NC3=CC=CC=C3)N1O

Origin of Product

United States

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